Rifamycin Sodium
Description
Propriétés
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFSHPIJOYKSH-NLYBMVFSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46NNaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6998-60-3 (Parent) | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040208 | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-39-3, 15105-92-7 | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
basic pharmacological profile of Rifamycin Sodium
An In-depth Technical Guide on the Core Pharmacological Profile of Rifamycin Sodium
Introduction
This compound, a member of the ansamycin class of antibiotics, is a semi-synthetic derivative of Rifamycin SV, which is naturally produced by the bacterium Amycolatopsis mediterranei.[1][2] It is a broad-spectrum antibiotic with potent bactericidal activity, particularly against mycobacteria, making it a cornerstone in the treatment of tuberculosis and other challenging bacterial infections.[1][3] This guide provides a detailed examination of the fundamental pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The antibacterial effect of this compound is rooted in its highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is critical for the transcription of DNA into RNA, an essential step in bacterial protein synthesis.[1]
This compound binds with high affinity to the β-subunit of the prokaryotic RNAP, whereas its affinity for the analogous mammalian enzyme is significantly lower, which accounts for its selective toxicity.[4][5] The binding occurs within the RNA exit tunnel, not at the active site itself.[6] This interaction physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. This process, known as a "steric-occlusion" mechanism, prevents further chain elongation, thereby halting transcription and leading to bacterial cell death.[5][6] This bactericidal action is a key advantage in treating severe infections.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Page loading... [wap.guidechem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Rifamycin - Wikipedia [en.wikipedia.org]
- 6. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Tuberculosis Treatment: A Technical Guide to the Natural Sources and Fermentation of Rifamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of rifamycin antibiotic production, exploring its natural origins and the intricacies of its fermentation. We provide a comprehensive overview of the primary microbial sources, detailed fermentation parameters with corresponding yields, and a look into the molecular machinery governing its biosynthesis. This document is designed to be a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmaceutical development, offering both foundational knowledge and practical insights into the production of this critical class of antibiotics.
Natural Sources of Rifamycin Antibiotics
The primary and most well-studied natural producer of rifamycin antibiotics is the Gram-positive bacterium Amycolatopsis mediterranei .[1][2][3][4] This species, originally isolated from a soil sample in a pine forest near St. Raphael, France, has been known by several names, including Streptomyces mediterranei and Nocardia mediterranei.[3][4]
While A. mediterranei remains the cornerstone of industrial rifamycin production, scientific exploration has identified other natural sources, highlighting the biosynthetic potential for this antibiotic family in diverse environments. These include:
-
Other Actinomycetes: Various species of Streptomyces and Micromonospora locustis have also been reported as rifamycin producers.[5]
-
Extreme Environments: A notable discovery is the isolation of a rifamycin-producing strain, Actinomadura sp. TRM71106, from the harsh environment of the Taklamakan Desert.[6]
-
Marine Ecosystems: The marine actinobacterium Salinispora, isolated from a marine sponge, has been identified as a novel source of rifamycins, indicating that marine environments are a promising frontier for discovering new producers of this antibiotic class.[7]
Fermentation of Rifamycin B: A Quantitative Overview
The production of rifamycin B, the precursor to many semi-synthetic derivatives like rifampicin, is achieved through submerged fermentation of Amycolatopsis mediterranei. The yield of rifamycin B is highly dependent on a multitude of factors, including media composition, pH, temperature, aeration, and fermentation strategy. Below are tables summarizing quantitative data from various studies to provide a comparative overview of production parameters and their impact on yield.
Table 1: Fermentation Parameters and Rifamycin B/SV Yields in Batch Culture
| Strain | Fermentation Medium Components | Temperature (°C) | Initial pH | Fermentation Time (days) | Max. Yield (g/L) | Reference |
| A. mediterranei | Glucose (120g/L), Bacto-peptone (10g/L), Yeast extract (5g/L) | 25 | 7.2 | 8 | 1.15 | [3][8] |
| A. mediterranei | F1 medium with 1.8% KNO₃ | 28 | 7.0 | 8 | 2.92 | [3] |
| A. mediterranei U32 | Bennet medium with 80mM KNO₃ | 30 | 7.0 | 6 | ~1.2 (1791.7 µM Rifamycin SV) | [9][10] |
| A. mediterranei M 18 (mutant) | RFB 2244 medium | 28 | 7.3 | 5 | Not specified, but higher than parent | [11] |
Table 2: Impact of Fed-Batch Strategies on Rifamycin B Production
| Strain | Base Medium | Fed-Batch Supplement | Feeding Time | Total Fermentation Time (days) | Max. Yield (g/L) | Reference |
| A. mediterranei NCH | F2m1 | 0.1% Yeast Extract | Day 2 | 8 | 1.95 | [3] |
| A. mediterranei NCH | F2m3 | 5% Glucose Syrup | Day 3 | 10 | 20.9 | [11] |
| A. mediterranei NCH | F2m3 | 1% Glucose | Day 6 and 8 | 10 | 20.9 | [11] |
| A. mediterranei NCH | F2m3 | 0.1% Uracil | Day 2 | 10 | 20.0 | [11] |
| A. mediterranei NCH | F2m3 | Glucose Syrup + Glucose + Uracil | Various | 10 | 24.8 | [11] |
Experimental Protocols
This section provides a synthesized overview of key experimental protocols for the production and analysis of rifamycin B from Amycolatopsis mediterranei.
Strain Maintenance and Inoculum Preparation
-
Maintenance: A. mediterranei strains are typically maintained on agar slants of a suitable medium, such as Bennett's agar, at 4°C and subcultured at regular intervals.[8][11]
-
Inoculum (Seed Culture):
Fermentation
-
Production Medium: The production medium is inoculated with a 5-10% (v/v) of the seed culture.[5][12] The composition of the production medium varies, but generally contains a primary carbon source (e.g., glucose, glucose syrup), a nitrogen source (e.g., soybean meal, peptone, KNO₃), and various mineral salts.[8][10]
-
Fermentation Conditions:
-
Temperature: The optimal temperature for rifamycin B production is typically around 28°C.[12][13]
-
pH: The initial pH of the medium is usually adjusted to 7.0-7.3. During fermentation, the pH tends to decrease.[12][13] For optimal production, pH can be controlled, for instance, at 6.5 for the first 3 days and then at 7.0 thereafter.[11]
-
Aeration: Adequate aeration is crucial. This can be controlled by the agitation speed (e.g., 250 rpm in shake flasks, 500 rpm in fermenters) and the aeration rate (e.g., 1.5 vvm).[8][11] Dissolved oxygen (DO) can also be controlled, for example, at 30% saturation after an initial growth phase.[7]
-
Duration: Fermentation is typically carried out for 5 to 10 days.[3][11]
-
Extraction and Quantification of Rifamycin B
-
Extraction from Fermentation Broth:
-
The fermentation broth is first filtered to separate the mycelia from the supernatant.[12]
-
The pH of the filtrate is adjusted to the acidic range (e.g., pH 2.0-4.0) to enhance the extraction of rifamycin B.[14]
-
The acidified filtrate is then extracted with a water-insoluble organic solvent such as butyl acetate, ethyl acetate, or chloroform.[12][14][15]
-
For further purification, the rifamycin B can be back-extracted from the organic solvent into an aqueous buffer at a pH of 6.5-7.5.[12]
-
The purified rifamycin B can then be precipitated from the aqueous phase by acidification.[12]
-
-
Quantification:
-
A common method for quantifying rifamycin B is spectrophotometry. The reaction involves diluting the antibiotic sample in an acetate buffer (pH 4.63) and measuring the absorbance at 425 nm. A blank containing sodium nitrite is used for comparison.[9]
-
For more specific and sensitive quantification, especially for multiple rifamycin derivatives and their metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[16]
-
Biosynthesis and Regulatory Pathways
The biosynthesis of rifamycin is a complex process orchestrated by a cluster of genes known as the rif gene cluster. The core of this process is a Type I polyketide synthase (PKS) that assembles the characteristic ansa-chain structure of the antibiotic.[17][18]
The Core Biosynthetic Pathway
The biosynthesis of rifamycin B begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[17][19] The polyketide chain is then elongated through the sequential addition of acetate and propionate units by the modular PKS encoded by the rifA-E genes.[18] The final cyclization to form the macrolactam ring is catalyzed by an amide synthase.[4]
References
- 1. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 2. A feedback regulatory model for RifQ-mediated repression of rifamycin export in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
- 13. Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete [mdpi.com]
- 14. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prediction of Transcription Factors and Their Involvement in Regulating Rifamycin Production in Amycolatopsis mediterranei S699 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Structural Elucidation of Rifamycin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin Sodium, the sodium salt of Rifamycin SV, is a prominent member of the ansamycin class of antibiotics. Its complex macrocyclic structure, featuring a naphthoquinone core spanned by an aliphatic ansa chain, has been a subject of extensive study. The precise determination of its three-dimensional architecture and electronic properties is crucial for understanding its mechanism of action, developing new derivatives with improved efficacy, and ensuring quality control in pharmaceutical manufacturing. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols.
Core Structure and Physicochemical Properties
This compound is a complex molecule with the chemical formula C37H46NNaO12.[1] Its structure is characterized by a chromophoric naphthoquinone nucleus and a long aliphatic bridge, forming a macrocyclic lactam.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H46NNaO12 | [1] |
| Molecular Weight | 719.7 g/mol | [1] |
| IUPAC Name | sodium;[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-27-olate] | |
| CAS Number | 14897-39-3 | [1] |
| Appearance | Orange-red crystalline powder |
Spectroscopic and Spectrometric Analysis
The structural elucidation of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.
Table 2: Representative ¹H NMR Chemical Shifts for Rifamycin SV (a closely related precursor)
Note: The following data is for Rifamycin SV and serves as a close approximation for this compound. Chemical shifts can vary slightly based on solvent and salt form.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.9 | s |
| H-17 | ~6.7 | d |
| H-28 | ~6.4 | dd |
| H-29 | ~6.0 | d |
| OCH₃ | ~3.0 | s |
| Acetyl CH₃ | ~2.0 | s |
| Ansa Chain CH₃ groups | 0.7 - 2.3 | m |
Table 3: Representative ¹³C NMR Chemical Shifts for a Rifamycin Derivative
Note: This data is for a Rifamycin derivative and provides an illustrative example of the chemical shifts.
| Carbon | Chemical Shift (ppm) |
| C=O (amide) | ~172.3 |
| C=O (quinone) | ~185.1, 184.5 |
| C=O (ester) | ~171.0 |
| Aromatic/Olefinic C | 108.4 - 149.0 |
| Ansa Chain C | 9.4 - 76.6 |
| OCH₃ | ~55.9 |
| Acetyl CH₃ | ~20.9 |
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.
-
For ¹H NMR, the concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. For ¹³C and 2D NMR, a more concentrated sample may be required.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ansa chain and aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce connectivity.
-
Correlate the cross-peaks in the 2D spectra to build up the molecular structure piece by piece.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable clues about its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing rifamycins.[2]
Table 4: Key Mass Spectrometric Data for this compound
| Ion | m/z (observed) | Interpretation |
| [M+H]⁺ | 698.3 | Protonated molecule (Rifamycin SV) |
| [M+Na]⁺ | 720.3 | Sodiated molecule (Rifamycin SV) |
| [M-H]⁻ | 696.3 | Deprotonated molecule (Rifamycin SV) |
Note: The observed m/z values correspond to Rifamycin SV, the active moiety of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions.
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the molecular ion.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure of different parts of the molecule.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Table 5: Crystallographic Data for Sodium Rifamycin SV
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.061 |
| b (Å) | 13.936 |
| c (Å) | 24.731 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is the slow evaporation of a concentrated solution.
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters of the model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
The final refined structure provides accurate atomic coordinates, bond lengths, bond angles, and other geometric parameters.
-
Visualization of Methodologies
The following diagrams illustrate the workflow for the structural elucidation of this compound and the logical relationships between the different analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical relationship of analytical techniques in structure determination.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition and aids in substructure identification, and single-crystal X-ray diffraction offers the definitive three-dimensional structure. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study and development of this important antibiotic.
References
Methodological & Application
Application Note: Quantification of Rifamycin Sodium in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Rifamycin Sodium in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. This method has been demonstrated to be simple, accurate, precise, and suitable for routine analysis.
Introduction
This compound, a key antibiotic in the rifamycin group, is widely used in the treatment of various bacterial infections, most notably tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trichloroacetic Acid
-
Potassium Dihydrogen Phosphate
-
Citric Acid
-
Ultrapure Water (Milli-Q or equivalent)
-
Human Plasma (Drug-free)
Instrumentation
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of typical chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: Acetonitrile: 0.075mol/L Potassium Dihydrogen Phosphate: 1.0mol/L Citric Acid (33:33:31:4 v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 339 nm[1] or 254 nm[2] |
| Column Temperature | Ambient |
| Internal Standard | Rifamycin[1] or Papaverine Hydrochloride[3] (Optional but recommended) |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.16, 0.31, 1.51, 4.68, 7.56, and 37.80 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1.67, and 41.79 μg/mL).[1]
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 1 mL of a precipitation agent like trichloroacetic acid or acetonitrile.[1][4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Inject a 10 µL aliquot of the supernatant into the HPLC system.[2]
Method Validation Summary
The described HPLC-UV method has been validated according to international guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented in Table 2.
| Validation Parameter | Result |
| Linearity Range | 0.16 - 37.80 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.31 µg/mL[1] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (Bias %) | Within ±15%[1] |
| Recovery | 97.3 - 99.6%[1] |
| Stability (Freeze-thaw, Short-term) | Stable[1] |
Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the key method validation parameters.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and isocratic elution make it suitable for high-throughput analysis in a research or clinical laboratory setting. The method has been shown to be linear, sensitive, accurate, and precise, meeting the requirements for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Rifamycin Sodium in Mycobacterium tuberculosis Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rifamycin Sodium and its derivatives in Mycobacterium tuberculosis (Mtb) cell culture models. The protocols outlined below are essential for assessing the antimicrobial activity, intracellular efficacy, and potential synergistic interactions of this important class of antibiotics.
Introduction to this compound and its Derivatives
This compound, belonging to the ansamycin group of antibiotics, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[1][2][3][4][5] It binds specifically to the β-subunit of the prokaryotic RNA polymerase, thereby blocking the elongation of messenger RNA and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2][3][] This mechanism is highly selective for bacterial RNA polymerase, minimizing toxicity to mammalian cells.[1][2]
Rifamycins, including the well-known derivatives Rifampicin (Rifampin), Rifabutin, and Rifapentine, are cornerstone drugs in the treatment of tuberculosis.[2][7][8][9] They are effective against both actively replicating and persistent Mtb bacilli, and their lipophilic nature allows for effective penetration into host cells, such as macrophages, to target intracellular bacteria.[1][]
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro activity of Rifamycin derivatives against Mycobacterium tuberculosis and other mycobacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins against Mycobacterium spp.
| Compound | Mycobacterium Strain | MIC (mg/L) | Reference |
| Rifampicin | M. tuberculosis H37Ra | 0.03 | [10] |
| Rifampicin | M. abscessus (reference strain) | >32 | [11] |
| Rifampicin | M. avium complex (clinical isolates) | MIC90: ≤2.0 | [12] |
| Rifabutin | M. avium complex (clinical isolates) | MIC90: ≤0.125 | [12] |
| Rifapentine | M. avium complex (clinical isolates) | MIC90: ≤2.0 | [12] |
| Rifamycin SV derivative (T9) | RIF-resistant M. tuberculosis | Lower than Rifampicin | [13] |
| Rifamycin SV derivative (T9) | M. avium complex | MIC90: ≤0.125 | [13] |
Table 2: 50% Inhibitory Concentrations (IC50) of Rifamycins against M. tuberculosis
| Compound | Mtb Strain (rpoB mutation) | IC50 (µg/mL) | Notes | Reference |
| Rifampicin | Wildtype | - | - | - |
| Rifampicin | D435V | Increased vs. Wildtype | Lesser increase than S450L | [14] |
| Rifabutin | D435V | Increased vs. Wildtype | Lesser increase than S450L | [14] |
| Rifampicin | S450L | Increased vs. Wildtype | Greater increase than D435V | [14] |
| Rifabutin | S450L | Increased vs. Wildtype | Greater increase than D435V | [14] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (or derivative) stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare a twofold serial dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest drug concentration that inhibits visible bacterial growth or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.
Protocol for Intracellular Activity in Macrophage Cell Culture
This protocol assesses the efficacy of this compound against M. tuberculosis residing within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis strain
-
This compound stock solution
-
Gentamicin or Amikacin solution
-
Sterile water for cell lysis
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate into macrophages by incubating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 2:1 (bacteria to macrophage) for 4 hours.[11]
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Treat the infected macrophages with a medium containing a high concentration of an aminoglycoside (e.g., 250 µg/mL amikacin) for 2 hours to kill any remaining extracellular bacteria.[11]
-
Wash the cells again and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours). Replenish the drug-containing medium daily.[11]
-
At each time point, lyse the macrophages with sterile water to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).
-
Calculate the reduction in intracellular bacterial load compared to the untreated control.
Protocol for Cytotoxicity Assay
This protocol determines the cytotoxicity of this compound on the host macrophage cell line using an MTT assay.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity protocol.
-
Add serial dilutions of this compound to the cells and incubate for 24, 48, or 72 hours.[15]
-
Include a positive control for cytotoxicity (e.g., 20% DMSO) and a negative control (medium only).[15]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[15]
-
Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Experimental Workflows and Signaling Pathways
Mechanism of Action of this compound
Caption: Mechanism of this compound action on M. tuberculosis.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Intracellular Activity Assay
Caption: Workflow for assessing intracellular activity in macrophages.
Synergistic Interactions
Rifamycins are typically used in combination with other antibacterial drugs to prevent the emergence of resistance.[2] Studies have shown synergistic effects when combined with other anti-tuberculosis agents. For instance, combinations of Pasiniazid (Pa) with Rifapentine (RFP) or Rifabutin (RFB) have demonstrated higher synergistic activity against drug-resistant Mtb strains compared to the standard combination of Isoniazid (INH) and Rifampicin (RIF).[16] Furthermore, the combination of Rifampicin, Isoniazid, and Levofloxacin has shown significant synergism against drug-resistant isolates.[17] The evaluation of such combinations is crucial for developing more effective and shorter treatment regimens for tuberculosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 7. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifamycins, Alone and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Rifampicin and rifabutin resistance in 1000 Mycobacterium tuberculosis clinical isolates | bioRxiv [biorxiv.org]
- 15. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Rifamycin Sodium in the Treatment of Non-Tuberculous Mycobacterial Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly chronic pulmonary disease that can be challenging to treat due to intrinsic resistance to many antibiotics. Rifamycin sodium, a member of the rifamycin class of antibiotics, is a cornerstone of therapy for many mycobacterial infections, including tuberculosis. Its role in the management of NTM infections is significant, although efficacy varies by NTM species. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound and its derivatives against NTM.
Mechanism of Action
This compound exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It binds to the β-subunit of the RNAP, creating a steric block that prevents the elongation of the messenger RNA (mRNA) transcript.[1][2] This inhibition of transcription halts the synthesis of essential bacterial proteins, ultimately leading to cell death.[1][3] The high specificity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to its favorable therapeutic index.[1][2]
Resistance to rifamycins in NTM can arise through mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the drug's binding site, reducing its inhibitory effect.[1]
Data Presentation: In Vitro Susceptibility of NTM to Rifamycin Derivatives
The in vitro activity of rifamycin derivatives against various NTM species is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a study evaluating rifampin, rifapentine, rifaximin, and rifabutin against a large number of clinical NTM isolates.[4][5] The MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: MIC of Rifamycin Derivatives against Clinical NTM Isolates (μg/mL) [4][5]
| NTM Species (No. of Isolates) | Antibiotic | MIC Range | MIC50 | MIC90 |
| M. avium complex (MAC) (155) | Rifampin | 0.25 - >64 | 16 | 32 |
| Rifapentine | 0.125 - >64 | 8 | 16 | |
| Rifaximin | 1 - >64 | 64 | >64 | |
| Rifabutin | ≤0.062 - 4 | 0.5 | 1 | |
| M. abscessus complex (105) | Rifampin | 0.25 - >64 | 32 | >64 |
| Rifapentine | 0.125 - >64 | 64 | >64 | |
| Rifaximin | 1 - >64 | >64 | >64 | |
| Rifabutin | ≤0.062 - 32 | 8 | 16 | |
| M. kansasii (51) | Rifampin | ≤0.062 - 2 | 0.25 | 0.5 |
| Rifapentine | ≤0.062 - 1 | 0.125 | 0.25 | |
| Rifaximin | ≤0.062 - 64 | 4 | 8 | |
| Rifabutin | ≤0.062 - 0.25 | ≤0.062 | ≤0.062 |
Table 2: MIC of Rifamycin Derivatives against Macrolide- and Aminoglycoside-Resistant NTM Isolates (μg/mL) [4]
| Resistant NTM Isolates | Antibiotic | MIC Range | MIC50 | MIC90 |
| Macrolide-Resistant (57) | Rifabutin | ≤0.062 - 16 | 1 | 16 |
| Aminoglycoside-Resistant (44) | Rifabutin | ≤0.062 - 16 | 2 | 16 |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for NTM.[4][6][7][8]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
For fastidious NTM (e.g., MAC), supplement CAMHB with 5% oleic acid-albumin-dextrose-catalase (OADC)
-
This compound stock solution
-
NTM isolates
-
0.5 McFarland turbidity standard
-
Sterile saline with 0.05% Tween 80
-
Sterile glass beads
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Incubator
-
Adhesive plate seals
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in CAMHB (or CAMHB with OADC) in the microtiter plates to achieve the desired final concentration range (e.g., 0.062 to 64 µg/mL).[9]
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture NTM isolates on appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Harvest colonies and transfer to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously to create a homogeneous suspension and break up clumps. Allow large clumps to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:100 in broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Seal the plates with an adhesive seal to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species).
-
Incubation duration varies by species: 3-5 days for rapidly growing mycobacteria (RGM) and 7-14 days for slowly growing mycobacteria (SGM).[7] For detection of inducible macrolide resistance in M. abscessus, incubation may be extended to 14 days.[7]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.
-
Growth is determined by visual inspection for turbidity or a pellet at the bottom of the well.
-
Compare the growth in the antibiotic-containing wells to the growth control well.
-
References
- 1. goldbio.com [goldbio.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trekds.com [trekds.com]
- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Activity of rifapentine against Mycobacterium avium infection in beige mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Rifamycin Sodium in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Combination therapy, utilizing the synergistic effects of multiple antibiotics, has emerged as a critical strategy to combat these resilient pathogens. Rifamycin Sodium, a potent bactericidal antibiotic, has demonstrated significant synergistic potential when combined with other antimicrobial agents. This document provides detailed application notes on notable synergistic combinations of this compound and protocols for in vitro synergy testing.
This compound, often referred to as rifampicin, functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis and leading to cell death.[1][2] Its efficacy, however, can be compromised by the rapid emergence of resistance when used as monotherapy.[3] Combining rifampicin with other antibiotics can not only broaden the spectrum of activity but also prevent the development of resistance and, in many cases, produce a synergistic killing effect greater than the sum of the individual agents.[4]
Synergistic Combinations of this compound: Quantitative Data
The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound in combination with other antibiotics against clinically relevant bacterial strains.
Table 1: this compound and Daptomycin Synergy against Staphylococcus aureus
| Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Checkerboard Assay | Synergy (FICI ≤ 0.5) was observed in 75% of clinical isolates from patients with complex deep MRSA infections.[5] | [5] |
| MRSA (Prosthetic Joint Infection Model) | In vivo rabbit model | Combination therapy was significantly more effective than monotherapy and prevented the emergence of daptomycin-resistant strains.[6] | [6] |
| Vancomycin-Intermediate S. aureus (VISA) | Time-Kill Assay | Synergy was demonstrated in one of three VISA strains tested.[7] | [7] |
| Clinical S. aureus isolates (MSSA and MRSA) | Checkerboard Assay | Additive effects (FICI between 1.00 and 1.25) were observed, with no antagonism found in 58 isolates.[8] | [8] |
Table 2: this compound and Colistin Synergy against Gram-Negative Bacteria
| Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |
| Multidrug-Resistant Acinetobacter baumannii | Time-Kill and Checkerboard Assays | Synergy was demonstrated in 63% of isolates, with no antagonism observed.[9] | [9] |
| Colistin-Resistant Pseudomonas aeruginosa | Checkerboard Assay | Strong synergism was observed with a Fractional Inhibitory Concentration Index (FICI) pointing to a potent combined effect.[10] | [10] |
| Carbapenem-Resistant Acinetobacter baumannii | In vivo (Ventilator-Associated Pneumonia) | The combination group showed a shorter time to microbiological clearance.[11] | [11] |
Table 3: Other Notable Synergistic Combinations with this compound
| Combination Antibiotic | Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |
| Gentamicin | Staphylococcus aureus | Time-Kill Assay | Synergy was observed in 68% of the 50 strains tested.[7] | [7] |
| Cefotaxime | Multidrug-Resistant E. coli and K. pneumoniae | In vitro assays | The combination exhibited a significant inhibitory effect.[12] | [12] |
| Tetracycline | Multidrug-Resistant E. coli and K. pneumoniae | In vitro assays | The combination displayed potent antimicrobial activity.[12] | [12] |
| Moxifloxacin | Mycobacterium tuberculosis | Hollow-Fiber Infection Model | The combination was synergistic for the suppression of resistance.[13] | [13] |
Mechanisms of Synergy
The synergistic interaction between this compound and other antibiotics is often attributed to complementary mechanisms of action. A well-documented example is the combination of rifampicin and colistin against Gram-negative bacteria. Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane. This disruption facilitates the entry of the larger rifampicin molecule into the bacterial cell, allowing it to reach its intracellular target, the RNA polymerase.
Experimental Protocols
Accurate assessment of antibiotic synergy is paramount in preclinical research. The two most widely used in vitro methods are the checkerboard assay and the time-kill assay.[14][15]
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[16]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Perform serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Checkerboard Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the second antibiotic along the y-axis.[17][18] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate. Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
Time-Kill Assay Protocol
The time-kill assay evaluates the bactericidal activity of an antibiotic combination over time.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare tubes containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC)
-
Second antibiotic alone (at a specific concentration, e.g., 0.5x MIC)
-
Combination of this compound and the second antibiotic (at the same concentrations as above)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[19]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log10 CFU/mL versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[20][21]
-
Indifference: A < 2-log10 change in CFU/mL for the combination compared to the most active single agent.[21]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.[21]
-
Conclusion
The combination of this compound with other antibiotics represents a promising strategy to overcome antibiotic resistance and improve clinical outcomes, particularly for challenging infections caused by MDR pathogens. The synergistic interactions observed with agents like daptomycin and colistin highlight the potential of this approach. The provided protocols for checkerboard and time-kill assays offer standardized methods for the in vitro evaluation of antibiotic synergy, which is a crucial step in the discovery and development of novel combination therapies. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic benefits of these synergistic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of In Vitro Synergy and Treatment Outcome with Daptomycin plus Rifampin in Patients with Invasive Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive Rifampin Is Crucial to Optimizing Daptomycin Efficacy against Rabbit Prosthetic Joint Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Daptomycin Alone and in Combination with Rifampin and Gentamicin against Staphylococcus aureus Assessed by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should daptomycin-rifampin combinations for MSSA/MRSA isolates be avoided because of antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Colistin and Rifampin Against Multidrug Resistant Acinetobacter baumannii: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin Enhances Rifampicin’s Antimicrobial Action in Colistin-Resistant Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin vs. the combination of colistin and rifampicin for the treatment of carbapenem-resistant Acinetobacter baumannii ventilator-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of rifampicin combination-regimens against multi-drug resistant strains in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination of Rifampin plus Moxifloxacin Is Synergistic for Suppression of Resistance but Antagonistic for Cell Kill of Mycobacterium tuberculosis as Determined in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Encapsulation of Rifamycin Sodium in Drug Delivery Systems
Introduction
Rifamycin Sodium, a key antibiotic in the rifamycin family, is a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1] Despite its potent bactericidal activity, its clinical efficacy can be hampered by poor solubility, low bioavailability, and the potential for dose-dependent toxicity.[2][3] Encapsulating this compound within advanced drug delivery systems (DDS) offers a promising strategy to overcome these limitations. These systems can enhance drug stability, provide sustained and controlled release, improve bioavailability, and enable targeted delivery to infection sites, such as alveolar macrophages where mycobacteria reside.[4][5] This document provides detailed application notes and experimental protocols for several common techniques used to encapsulate this compound, intended for researchers and professionals in drug development.
Solid Lipid Nanoparticles (SLNs)
Application Notes
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are an attractive platform for encapsulating lipophilic drugs like Rifamycin due to their high stability, biocompatibility, and ability to provide sustained drug release.[6][7] SLNs can protect the encapsulated drug from chemical degradation, improve its oral bioavailability by preventing degradation in the acidic stomach environment, and can be surface-modified for targeted delivery.[2][4] For instance, mannose-modified SLNs have been used to target the mannose receptors expressed on the surface of infected macrophages, thereby increasing drug delivery efficiency.[4] Techniques such as high-pressure homogenization and microemulsion are commonly employed for their preparation.[2][8]
Data Presentation: this compound-Loaded SLNs
| Formulation | Lipid Matrix | Stabilizer/Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| RIF-SLNs | Cetyl Palmitate | Poloxamer 188 | < 500 | > 80% | - | [8] |
| RIF-SLNs | N/A | Poloxamer 188 | 456 ± 11 | 84.12 ± 2.78 | 15.68 ± 1.52 | [2] |
| Man-RIF SLNs | N/A | N/A | 217.3 ± 5.4 | - | - | [4] |
Experimental Protocol: High-Pressure Homogenization
This protocol is based on the methodology for developing Rifamycin-loaded SLNs using a high-pressure homogenization technique.[2]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH)
-
Particle Size Analyzer
-
Spectrophotometer or HPLC system
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase under continuous stirring until a clear solution or homogenous dispersion is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Purification (Optional): To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or dialyzed.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the SLNs from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Visualization: SLN Preparation Workflow
Caption: Workflow for preparing Rifamycin-loaded SLNs via high-pressure homogenization.
Polymeric Nanoparticles (PLGA)
Application Notes
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles to encapsulate drugs like Rifampicin.[9] The solvent evaporation method is a common technique for preparing PLGA nanoparticles, resulting in particles with high drug loading and low polydispersity.[9] These nanoparticles can be formulated into dry powders for aerosol delivery, making them suitable for treating pulmonary tuberculosis by targeting the primary site of infection.[9][10] This approach allows for sustained drug release directly in the lungs, potentially reducing dosing frequency and systemic side effects.[9][11]
Data Presentation: Rifamycin-Loaded Polymeric Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| RIF-PLGA NP | PLGA | ~200-300 | High (not specified) | High (not specified) | [9] |
| RIF-Chitosan NP | Chitosan | 221.9 | 44.17 ± 1.98 | 42.96 ± 2.91 | [12] |
Experimental Protocol: Solvent Evaporation Method
This protocol is adapted from the methodology for preparing Rifampicin-loaded PLGA nanoparticles.[9]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Purified Water
-
Sonicator (probe type)
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM). Stir until all components are fully dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% PVA.
-
Emulsification: Add a small volume of the organic phase to a larger volume of the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the resulting emulsion into a larger volume of a dilute (e.g., 0.1%) PVA solution. Stir this mixture overnight at room temperature on a magnetic stirrer to allow the organic solvent (DCM) to evaporate completely.
-
Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles.
-
Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). To remove excess PVA and un-encapsulated drug, wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this washing step 2-3 times.
-
Lyophilization (Optional): For long-term storage or to create a dry powder for inhalation, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing.
-
Characterization: Perform analyses for particle size, zeta potential, encapsulation efficiency, and drug loading as described in the SLN protocol.
Visualization: PLGA Nanoparticle Preparation Workflow
Caption: Workflow for preparing RIF-PLGA nanoparticles by solvent evaporation.
Liposomes
Application Notes
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[13] For the hydrophobic Rifamycin, the drug is typically located within the acyl chains of the phospholipid bilayer.[14] The thin-film hydration method is a standard technique for preparing liposomes.[13][15] Encapsulating Rifamycin in liposomes can increase its stability, and when formulated as a dry powder for inhalation using cryoprotectants like mannitol, it provides an effective means for respiratory tract delivery.[14][16] Liposomal formulations have been shown to be non-toxic to respiratory cells and can reduce the minimum inhibitory concentration (MIC) of the drug against mycobacteria.[16]
Data Presentation: Rifamycin-Loaded Liposomes
| Formulation | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Preparation Method | Reference |
| RIF-Liposomes | SPC:CH (10:10 mM) | 200-300 | ~50 | Chloroform Film | [14] |
| RIF-Liposomes | Soya Lecithin:Cholesterol | >1000 | 50-80 | Solvent Injection | [17] |
| RIF-Liposomes | HSPC:DPPG | ~150-170 | ~30-35 | Thin-Film Hydration | [13] |
(SPC: Soybean L-α-phosphatidylcholine; CH: Cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol))
Experimental Protocol: Thin-Film Hydration Method
This protocol is based on the thin-film hydration method used for preparing Rifamycin-loaded liposomes.[13][15]
Materials:
-
This compound
-
Phospholipids (e.g., HSPC, DPPG, Soya Lecithin)
-
Cholesterol (CH)
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4, HEPES)
-
Rotary Evaporator
-
Bath Sonicator or Extruder
-
Round-bottom flask
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., HSPC and Cholesterol) and this compound in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed by keeping the flask under vacuum for at least 1-2 hours after the film appears dry.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature (Tc). This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator and sonicate for 15-30 minutes.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This method provides better control over the final vesicle size and distribution.
-
-
Purification: Remove the un-encapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography (e.g., using a Sephadex G-75 column).
-
Characterization: Analyze the final liposomal suspension for particle size, zeta potential, and encapsulation efficiency as described previously.
Visualization: Liposome Preparation Workflow
Caption: Workflow for preparing Rifamycin-liposomes via thin-film hydration.
Polymeric Microparticles (Alginate)
Application Notes
Biodegradable polymers like sodium alginate can be used to form microparticles for the controlled release of drugs.[18][19] The ionotropic gelation method is a simple and feasible technique that involves the cross-linking of an anionic polymer (alginate) with a cationic component (e.g., calcium chloride).[18] This process forms beads or microcapsules that entrap the drug. The release of Rifamycin from these alginate-based systems is pH-dependent, with minimal release in acidic conditions (like the stomach) and increased release in neutral pH environments (like the intestine).[18] This property makes them suitable for oral controlled-release formulations. The drug release is often diffusion-controlled and can be extended over several hours.[19]
Data Presentation: Rifamycin-Loaded Alginate Microparticles
| Formulation | Polymer(s) | Cross-linker | Encapsulation Efficiency (%) | Particle Size (µm) | Reference |
| Alginate Beads | Sodium Alginate, PVA, PVP | CaCl₂ | ~60-85 | - | [18] |
| Microcapsules | Sodium Alginate, Carbopol 974P | CaCl₂ | 75-89 | 440-500 | [19] |
Experimental Protocol: Ionotropic Gelation Method
This protocol is adapted from the emulsification-ionic gelation method for preparing Rifampicin microcapsules.[18][19]
Materials:
-
This compound
-
Sodium Alginate
-
Calcium Chloride (CaCl₂)
-
Optional co-polymers/additives (e.g., Carbopol 974P, PVA, PVP)
-
Purified Water
-
Magnetic Stirrer
Procedure:
-
Polymer Solution Preparation: Prepare a homogenous polymer solution by dissolving sodium alginate (and any co-polymers like Carbopol) in purified water. This may require overnight soaking or stirring.
-
Drug Dispersion: Disperse the accurately weighed this compound into the polymer solution and mix uniformly with a stirrer.
-
Cross-linking Solution: Prepare the cross-linking solution by dissolving calcium chloride in purified water (e.g., 2% w/v).
-
Microparticle Formation: Add the drug-polymer dispersion dropwise into the calcium chloride solution using a syringe. Maintain constant, gentle stirring of the CaCl₂ solution.
-
Gelation/Curing: Upon contact with the calcium ions, the alginate droplets will instantly gelate to form insoluble microparticles (beads). Allow the beads to cure in the solution for a specified time (e.g., 15-30 minutes) to ensure complete cross-linking.
-
Collection and Washing: Collect the formed microparticles by filtration. Wash them thoroughly with purified water to remove any unreacted CaCl₂ and surface-adhered drug.
-
Drying: Dry the washed microparticles at room temperature or in an oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization:
-
Size and Morphology: Analyze using sieve analysis and scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Accurately weigh a quantity of dried microparticles and crush them. Dissolve the powdered microparticles in a buffer solution that breaks the cross-links (e.g., sodium citrate solution) to release the entrapped drug. Quantify the drug amount using UV-Vis spectrophotometry or HPLC and calculate DL% and EE%.
-
Visualization: Ionotropic Gelation Workflow
Caption: Workflow for preparing Rifamycin-alginate microparticles via ionotropic gelation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formulation, optimization, and characterization of rifampicin-loaded solid lipid nanoparticles for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Based Rifampicin Delivery System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted and efficient delivery of rifampicin to macrophages involved in non-tuberculous mycobacterial infection via mannosylated solid lipid nanopart ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00320E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin loaded solid lipid nanoparticles: Significance and symbolism [wisdomlib.org]
- 7. NLC-Based Rifampicin Delivery System: Development and Characterization for Improved Drug Performance Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. Formulation and Pharmacokinetics of Self-Assembled Rifampicin Nanoparticle Systems for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and pharmacokinetics of self-assembled rifampicin nanoparticle systems for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of sustained release rifampicin microparticles for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Oral Sustained Release Rifampicin Loaded Chitosan Nanoparticles by Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampicin–Liposomes for Mycobacterium abscessus Infection Treatment: Intracellular Uptake and Antibacterial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical characterization and stability of rifampicin liposome dry powder formulations for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and Evaluation of Rifampicin Liposomes for Buccal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Formulation Variables on Rifampicin Loaded Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and Characterization of Rifampicin Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Rifamycin Sodium Resistance in Mycobacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome acquired resistance to Rifamycin Sodium in mycobacteria.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My rifampicin-resistant Mycobacterium tuberculosis strain does not have a mutation in the rpoB gene. What are the alternative resistance mechanisms?
A1: While over 95% of rifampicin resistance is attributed to mutations within an 81-bp hotspot of the rpoB gene, known as the Rifampicin Resistance Determining Region (RRDR), alternative mechanisms exist.[1][2][3] These include:
-
Efflux Pumps: Active transport systems that expel rifampicin from the bacterial cell, preventing it from reaching its target, the RNA polymerase.[3][4] This mechanism may be responsible for about 5% of clinical rifampicin-resistant strains that lack RRDR mutations.[3]
-
Drug Modification: Enzymatic inactivation of the drug, such as through ADP-ribosylation catalyzed by the Arr enzyme, can render rifampicin ineffective.[5]
-
Mutations outside the RRDR: Resistance-conferring mutations can also occur in other regions of the rpoB gene, although this is less common.[3][5]
Troubleshooting Steps:
-
Confirm Absence of rpoB Mutations: Sequence the entire rpoB gene, not just the RRDR, to rule out less common mutations.
-
Perform an Efflux Assay: Use a fluorescent substrate like ethidium bromide to assess efflux pump activity in your strain. A higher rate of dye extrusion compared to a susceptible control strain suggests efflux-mediated resistance. (See Experimental Protocol 1).
-
Test Efflux Pump Inhibitors (EPIs): Evaluate the effect of known EPIs, such as verapamil or thioridazine, on the Minimum Inhibitory Concentration (MIC) of rifampicin for your strain. A significant reduction in MIC in the presence of an EPI points to the involvement of efflux pumps.[6][7][8][9]
Q2: I am testing a novel efflux pump inhibitor (EPI) in combination with rifampicin, but my checkerboard assay results are inconsistent. What could be going wrong?
A2: Inconsistent results in checkerboard assays can stem from several factors related to experimental setup and the specific biology of your mycobacterial strain.
Troubleshooting Checklist:
-
Inoculum Preparation: Ensure a homogenous, single-cell suspension of mycobacteria at the correct optical density (OD). Clumping is a common issue and can be minimized by vortexing with glass beads and allowing clumps to settle before preparing the inoculum.
-
EPI Concentration: The EPI should be used at a sub-inhibitory concentration (typically ≤1/4 of its own MIC) to ensure that any observed effect is due to synergy and not the EPI's intrinsic antibacterial activity.[10]
-
Incubation Time: Mycobacteria grow slowly. Ensure you are incubating for a sufficient period (typically 7-14 days for M. tuberculosis) before reading the results. Premature readings can lead to false negatives.
-
Plate Sealing: Properly seal the 96-well plates to prevent evaporation during the long incubation period, which can alter drug concentrations.
-
Controls: Include appropriate controls: wells with no drugs (growth control), wells with each drug alone (MIC determination), and wells with no bacteria (sterility control).
-
Reader Method: If using a colorimetric indicator like resazurin, ensure the incubation time with the dye is optimized.[11] If reading OD, ensure the background is properly subtracted.
Q3: How can I determine if the resistance in my clinical isolate is high-level or low-level, and how does this guide my strategy?
A3: The level of rifampicin resistance is determined by the MIC value and often correlates with specific rpoB mutations.
-
High-level resistance (MIC ≥ 128 µg/mL) is commonly associated with mutations at codons 445 or 450 (e.g., S450L) in the rpoB gene.[12]
-
Low-level resistance (MIC 1–8 µg/mL) can be caused by mutations in other codons like 511, 516, 518, and 522.[3]
Strategic Implications:
-
Strains with high-level resistance due to target modification are less likely to be overcome by simply increasing the rifampicin concentration. Strategies for these strains should focus on bypassing the target, such as using combination therapies with drugs that have different mechanisms of action or using EPIs to increase the intracellular concentration of rifampicin.[13]
-
Low-level resistance, especially if mediated by efflux, might be more amenable to combination therapy with EPIs.[4] Some studies suggest that the effectiveness of EPIs like verapamil can be dependent on the specific rpoB mutation present.[13]
Data on Combination Strategies
The use of adjuvants like efflux pump inhibitors can significantly reduce the MIC of this compound in resistant strains.
| Adjuvant | Mycobacterial Strain(s) | Rifampicin MIC without Adjuvant (µg/mL) | Rifampicin MIC with Adjuvant (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Verapamil | MDR M. tuberculosis | >100 | Varies (synergy observed) | 2 to >16 | [8] |
| Thioridazine | MDR M. tuberculosis (in vivo) | N/A (Resistant) | N/A (Synergistic effect) | Significant CFU reduction | [14][15][16] |
| Spectinomycin | M. tuberculosis | 64 | 4 - 16 | 4 to 16 | [17] |
Note: The efficacy of these combinations can be strain-dependent and requires experimental validation.
Key Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent dye EtBr.[10][18][19]
Materials:
-
Mycobacterial culture in mid-log phase.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr) solution.
-
Glucose solution.
-
Efflux pump inhibitor (EPI) of choice (e.g., verapamil, CCCP) as a positive control.
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader.
Methodology:
-
Cell Preparation: Harvest mycobacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD (e.g., OD600 of 0.3).
-
EtBr Loading: Incubate the cell suspension with EtBr (e.g., 1 µg/mL) and an EPI (to maximize loading by blocking efflux) in the absence of an energy source like glucose. Incubate at 37°C until fluorescence stabilizes.
-
Initiate Efflux: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS.
-
Dispensing: Add the cell suspension to the wells of the 96-well plate.
-
Triggering Efflux: To initiate energy-dependent efflux, add glucose (e.g., 0.4% final concentration) to the test wells.[20] Control wells should not receive glucose.
-
Measurement: Immediately place the plate in a fluorometer and measure fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Analysis: A rapid decrease in fluorescence in the glucose-treated wells compared to the control wells indicates active efflux. This can be quantified as the rate of fluorescence decline.
Protocol 2: Checkerboard Synergy Assay
This method is used to assess the interaction between two antimicrobial agents (e.g., rifampicin and an EPI).[21][22]
Materials:
-
96-well microtiter plates.
-
Mycobacterial growth medium (e.g., Middlebrook 7H9).
-
Rifampicin and the test compound (e.g., EPI).
-
Mycobacterial inoculum prepared to standard OD.
-
Resazurin solution (optional, for viability readout).
Methodology:
-
Plate Setup: Prepare serial dilutions of Rifampicin along the x-axis of the plate and serial dilutions of the test compound along the y-axis. This creates a matrix of combination concentrations.[23]
-
Inoculation: Add the standardized mycobacterial inoculum to each well. Include a row and column for each drug alone, a growth control well (no drugs), and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Result Reading: Assess mycobacterial growth by visual inspection, measuring OD600, or by adding a viability indicator like resazurin. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference/Additive
-
FICI > 4.0: Antagonism
-
-
Visualizations
References
- 1. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. Modulatory effects of verapamil in rifampicin activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux pumps positively contribute to rifampin resistance in rpoB mutant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antipsychotic thioridazine shows promising therapeutic activity in a mouse model of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis | PLOS One [journals.plos.org]
- 16. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Efflux and Permeability in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. d-nb.info [d-nb.info]
- 21. tsijournals.com [tsijournals.com]
- 22. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Rifamycin Sodium Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the oral bioavailability of Rifamycin Sodium formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
This compound and its derivatives, such as Rifampicin, exhibit poor oral bioavailability due to several factors. Rifampicin is often classified as a Biopharmaceutics Classification System (BCS) Class II or even Class IV drug, indicating low solubility and/or low permeability. Furthermore, Rifampicin is unstable in the acidic environment of the stomach, where it can degrade into a poorly absorbed compound, 3-formyl rifamycin SV. This degradation is accelerated in the presence of other drugs like isoniazid.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
The main approaches focus on enhancing its solubility, protecting it from degradation in the stomach, and improving its permeation across the intestinal wall. Key strategies include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can improve its solubility and protect it from the harsh gastric environment.
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to faster absorption.
-
Modified-Release Formulations: While some modified-release tablets are designed for local action in the colon, the principles can be adapted to target systemic absorption in the intestine.
Q3: What is the expected oral bioavailability of standard Rifamycin SV formulations?
Studies on modified-release tablets of Rifamycin SV, designed for local delivery to the colon, have shown negligible systemic absorption. The absolute bioavailability has been reported to be as low as 0.0410% ± 0.0617%, with plasma concentrations often below the limit of quantification.
Q4: Can nanoparticle formulations really make a significant difference?
Yes. For instance, a study on an optimized solid lipid nanoparticle (SLN) formulation of a similar rifamycin compound in albino Wistar rats demonstrated a 12.4-fold improvement in bioavailability compared to a pure drug solution.[1] Nanoparticle systems can enhance bioavailability by increasing the drug's surface area, improving its solubility in intestinal fluids, and protecting it from degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency (%EE) in SLNs | - Drug partitioning into the external aqueous phase during production.- Insufficient lipid concentration to accommodate the drug.- Inappropriate choice of surfactant. | - Increase the lipid concentration in the formulation.- Optimize the concentration of the surfactant (e.g., Poloxamer 188, PVA); higher concentrations can sometimes enhance encapsulation, though excessive amounts may have the opposite effect.- Select a lipid in which the drug has higher solubility. |
| Particle Aggregation in Nanoformulations | - Insufficient surfactant to stabilize the nanoparticle surface.- High lipid concentration leading to coalescence.- Inappropriate homogenization speed or time. | - Increase the surfactant-to-lipid ratio.- Optimize the homogenization speed and duration. For example, increasing homogenization speed from 6,000 rpm to 12,000 rpm has been shown to produce smaller, more uniform SLNs.- Consider using a combination of surfactants for better steric and electrostatic stabilization. |
| Drug Degradation During Formulation | - Exposure to acidic or alkaline conditions.- High temperatures during processing (e.g., hot homogenization or spray drying).- Oxidation of the drug. | - For acid-labile drugs like Rifampicin, use enteric-coated polymers or lipid matrices that protect the drug in the stomach.- When using heat-based methods, minimize the exposure time and use the lowest effective temperature.- Consider using antioxidants in the formulation. |
| Inconsistent Particle Size | - Fluctuations in process parameters (e.g., homogenization pressure, temperature, stirring rate).- Non-uniform mixing of phases. | - Precisely control all process parameters. For high-pressure homogenization, ensure consistent pressure and number of cycles.- For solvent-based methods, ensure a consistent and rapid injection of the organic phase into the aqueous phase under vigorous stirring. |
| Poor In Vivo Performance Despite Good In Vitro Dissolution | - Drug precipitation in the gastrointestinal tract.- P-glycoprotein (P-gp) efflux.- First-pass metabolism. | - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.- Use excipients that can inhibit P-gp, such as Tween 80.- Lipid-based formulations can promote lymphatic absorption, partially bypassing first-pass metabolism. |
Data on Rifamycin Formulations
The following tables summarize key parameters from various studies on Rifamycin formulations.
Table 1: Pharmacokinetic Parameters of Different Rifamycin Formulations
| Formulation | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Rifampicin Suspension | Rats | 30 mg/kg (oral) | 4.8 ± 1.2 | 38.7 ± 9.8 | 100 | N/A |
| Rifampicin in 0.1 M HCl | Rats | 30 mg/kg (oral) | 8.2 ± 2.1 | 69.8 ± 15.4 | ~180 | [2] |
| Rifampicin in 10% Tween 80 | Rats | 30 mg/kg (oral) | 7.9 ± 1.9 | 68.5 ± 14.2 | ~177 | [2] |
| Rifampicin SLNs | Wistar Rats | N/A | N/A | N/A | 1240 | [1] |
| Rifampicin (Single Dose) | Humans | 10 mg/kg | 8.98 | 72.56 | N/A | [3] |
| Rifampicin (Steady State) | Humans | 10 mg/kg | 5.79 | 38.73 | N/A | [3] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Physicochemical Properties of Rifampicin Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Preparation Method | Reference |
| Stearic Acid | Polyvinyl Alcohol (PVA) | N/A | 78.79 ± 0.1 | N/A | Emulsion Solvent Diffusion | [4] |
| Glyceryl Monostearate | Poloxamer 188 | 456 ± 11 | 84.12 ± 2.78 | 15.68 ± 1.52 | High-Pressure Homogenization | [1][5] |
| Cetyl Palmitate | Poloxamer 188 | < 500 | 50 - 81 | N/A | o/w Microemulsion | N/A |
| Monostearin, Soya Lecithin | Polysorbate 80 | 49 | 68.7 | N/A | Solvent Emulsification-Evaporation | [6] |
Experimental Protocols & Workflows
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for developing an improved oral formulation of this compound.
Caption: Logical workflow for addressing the low oral bioavailability of this compound.
Experimental Workflow: Preparation of Rifampicin-Loaded SLNs by High-Pressure Homogenization (Hot Homogenization)
This diagram outlines the key steps in preparing Solid Lipid Nanoparticles (SLNs) using the hot high-pressure homogenization technique.
Caption: Workflow for preparing Rifampicin-loaded SLNs via hot homogenization.
Detailed Methodology: Preparation of Rifampicin-Loaded SLNs by High-Pressure Homogenization
This protocol provides a more detailed procedure based on published methods.[1][5]
Materials:
-
Rifampicin
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amount of GMS.
-
Heat the GMS in a beaker to a temperature approximately 5-10°C above its melting point (Melting point of GMS is ~55-60°C, so heat to ~70°C).
-
Once the lipid is completely melted, add the accurately weighed Rifampicin powder and stir until it is fully dissolved in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the required amount of Poloxamer 188 in purified water to create the surfactant solution.
-
Heat this aqueous phase to the same temperature as the lipid phase (~70°C) under constant stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase while continuously stirring with a magnetic stirrer.
-
Immediately homogenize this mixture using a high-shear homogenizer at a speed of approximately 10,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature (~70°C).
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar. The number of homogenization cycles can be varied (typically 3 to 5 cycles) to achieve the desired particle size and uniformity.
-
-
Cooling and Solidification:
-
The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring.
-
As the lipid cools and solidifies, it forms the Solid Lipid Nanoparticles with the drug encapsulated within the lipid matrix.
-
-
Characterization:
-
The final SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
Detailed Methodology: Preparation of Rifampicin ASD by Spray Drying
This protocol outlines a general procedure for preparing an Amorphous Solid Dispersion (ASD) of Rifampicin.
Materials:
-
Rifampicin
-
Polymer (e.g., HPMCAS, PVP)
-
Organic Solvent (e.g., methanol, acetone, or a mixture)
Equipment:
-
Spray dryer with a two-fluid nozzle
-
Magnetic stirrer
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve the Rifampicin and the chosen polymer in the selected organic solvent system. Ensure complete dissolution to form a clear solution.
-
The concentration of total solids (drug + polymer) in the solution typically ranges from 1% to 10% (w/v), depending on the solubility of the components and the viscosity of the solution.
-
-
Setting up the Spray Dryer:
-
Set the inlet temperature of the spray dryer. This temperature should be high enough to ensure rapid solvent evaporation but not so high as to cause degradation of the drug or polymer (e.g., 100-140°C).
-
Set the atomizing gas flow rate and the feed pump rate. These parameters will influence the droplet size and the final particle size of the powder.
-
The outlet temperature is a result of the other process parameters and is typically monitored (e.g., 45-60°C).
-
-
Spray Drying Process:
-
Pump the feed solution through the two-fluid nozzle into the drying chamber. The solution is atomized into fine droplets.
-
The hot drying gas (usually nitrogen or air) rapidly evaporates the solvent from the droplets.
-
This rapid solvent removal "freezes" the drug in its amorphous state within the polymer matrix.
-
-
Product Collection:
-
The dried solid particles are separated from the gas stream, typically by a cyclone separator, and collected in a collection vessel.
-
-
Characterization:
-
The resulting powder is characterized to confirm the amorphous nature of the drug (using techniques like DSC and XRD), assess drug-polymer miscibility, and determine the dissolution profile compared to the crystalline drug.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters for their particular equipment and materials based on preliminary experiments and literature review.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation, optimization, and characterization of rifampicin-loaded solid lipid nanoparticles for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rifampicin after repeated intra-tracheal administration of amorphous and crystalline powder formulations to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Rifamycin Sodium susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Rifamycin Sodium (also known as Rifampin) susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC results show trailing endpoints (low-level growth across multiple wells). How should I interpret this?
A1: Trailing endpoints, characterized by reduced but persistent growth in wells with increasing antibiotic concentrations, can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon can be caused by several factors:
-
Slow Bactericidal Activity: this compound's primary mechanism is the inhibition of bacterial DNA-dependent RNA polymerase, which stops RNA synthesis.[1][2] This may not result in rapid cell death for all bacterial populations, leading to residual, low-level growth.
-
Heteroresistance: The bacterial population may contain a small subpopulation with higher resistance to this compound.[1] These resistant variants can grow in concentrations that inhibit the susceptible majority, appearing as a faint "haze" or trailing growth.
-
Media Composition: The components of the testing medium can sometimes interact with the antibiotic or support faint growth, making the endpoint difficult to read. While Mueller-Hinton medium is standard, variations in cation concentration can affect antibiotic activity.[3]
Recommendation: For broth dilution methods, the MIC should be recorded as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control well. It is crucial to be consistent in how endpoints are read across experiments. If trailing is a persistent issue, consider supplementing your phenotypic testing with genotypic methods to screen for resistance mutations, such as in the rpoB gene.[1][2]
Q2: The zone of inhibition in my Kirby-Bauer disk diffusion assay has a fuzzy or hazy edge. How do I measure the zone diameter?
A2: A fuzzy or hazy zone edge in a disk diffusion assay can be caused by several factors, including the presence of resistant mutants, swarming motility of the organism, or the antibiotic permitting some initial growth before inhibition takes effect.[4]
EUCAST and CLSI Guideline-Based Interpretation:
-
For most organisms, you should measure the diameter of the zone where there is no visible growth. However, for certain organism-drug combinations, specific rules apply.
-
For staphylococci and Rifampin, if there are colonies within the zone of inhibition, these may represent resistant mutants. The presence of any growth within the zone should be interpreted with caution.[5]
-
For trimethoprim-sulfamethoxazole, which also acts on nucleic acid synthesis, guidelines often recommend ignoring faint or hazy growth and measuring the diameter of the zone of complete inhibition.[4][5] A similar approach can be cautiously applied to this compound.
-
It is critical to view the plate with the correct lighting (reflected light against a dark background) to accurately discern the zone edge.[5]
Q3: My quality control (QC) results for this compound are out of range. What are the common causes?
A3: Out-of-range QC results indicate a potential issue with the testing procedure that must be resolved before reporting any experimental results. Common causes include:
-
Improper Storage of Materials: this compound disks or stock solutions may have degraded due to improper storage (e.g., exposure to light or incorrect temperature). Antimicrobial disks should be stored at -20°C.
-
Incorrect Inoculum Preparation: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will result in smaller zones of inhibition or higher MICs, while an inoculum that is too light will have the opposite effect.
-
Media Issues: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. Variations in agar depth can also affect zone sizes. Each new batch of media should be tested with QC strains.
-
Incubation Conditions: Incorrect incubation temperature or duration can significantly impact results. Plates should be incubated at 35°C ± 2°C for 16-20 hours for most bacteria.
-
QC Strain Viability: The QC strain itself may have lost viability or developed mutations. Ensure that QC strains are stored and subcultured correctly.
Q4: I am observing discordant results between genotypic tests (e.g., rpoB sequencing) and phenotypic susceptibility tests for this compound. Why is this happening?
A4: Discrepancies between genotypic and phenotypic results are a known challenge, particularly with Mycobacterium tuberculosis.[1][6][7]
-
Low-Level Resistance Mutations: Some mutations in the rpoB gene confer only low-level resistance to this compound.[1] This low-level resistance may not be detected by standard phenotypic methods, which are designed to detect clinically significant high-level resistance.[1][6]
-
Silent Mutations: Some detected mutations in the rpoB gene may be "silent" or synonymous, meaning they do not result in an amino acid change and do not confer resistance.[1]
-
Method Sensitivity: Different phenotypic tests have varying sensitivities for detecting resistance. For instance, broth dilution methods may be more sensitive in detecting heteroresistance compared to other methods.[1]
-
Mutations Outside the Target Region: While most resistance-conferring mutations are in the Rifampin Resistance Determining Region (RRDR) of the rpoB gene, mutations outside this region can also confer resistance but may not be detected by all molecular assays.[1]
When discordant results occur, it is recommended to confirm with a second, different type of test. For example, if a molecular test indicates resistance but the phenotypic test shows susceptibility, consider performing an MIC test to quantify the level of resistance.[6]
Troubleshooting Common Issues
| Issue | Possible Causes | Recommended Actions |
| No zone of inhibition or very high MIC for a known susceptible isolate | 1. Inactive antibiotic (degraded disks or solution).2. Inoculum is too heavy.3. Spontaneous resistant mutants in the inoculum.4. Incorrect antibiotic disk used. | 1. Test with a new lot of antibiotic disks/solution and ensure proper storage.2. Re-standardize the inoculum to a 0.5 McFarland standard.3. Check for culture purity and re-test.4. Verify the correct antibiotic disk was used. |
| Unusually large zone of inhibition or very low MIC | 1. Inoculum is too light.2. Antibiotic disk has a higher potency than specified.3. Incorrect incubation conditions. | 1. Re-standardize the inoculum to a 0.5 McFarland standard.2. Use a new, certified batch of antibiotic disks.3. Verify incubator temperature and incubation time. |
| Zone edge is indistinct with colonies inside the zone | 1. Culture is contaminated with a more resistant organism.2. Presence of resistant subpopulations (heteroresistance). | 1. Perform a purity check of the inoculum and re-test with an isolated colony.2. Pick colonies from within the zone, re-identify, and perform susceptibility testing on them. |
Quality Control Ranges for this compound (Rifampin)
Adherence to established quality control protocols is essential for accurate and reproducible susceptibility testing. The following tables provide acceptable QC ranges for common reference strains according to EUCAST and tentative ranges based on CLSI methodology for staphylococci.
Table 1: EUCAST Quality Control Ranges for Rifampin
| Quality Control Strain | Method | Drug Content | MIC (mg/L) Range | Zone Diameter (mm) Range |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | - | 0.002 - 0.016 | N/A |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 5 µg | N/A | 26 - 34 |
| Haemophilus influenzae ATCC 49766 | Disk Diffusion | 5 µg | N/A | 26 - 32 |
| Neisseria gonorrhoeae ATCC 49226 | Disk Diffusion | 5 µg | N/A | 28 - 36 |
Data sourced from EUCAST QC documents. Always refer to the latest version of the EUCAST guidelines.
Table 2: Tentative Inhibition Zone Criteria for Rifampin against Staphylococci (Based on Bauer-Kirby/CLSI-like methods)
| Quality Control Strain | Method | Drug Content | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 2 µg | ≥22 mm | 14 - 21 mm | ≤13 mm |
Note: These are tentative criteria from a 1987 study and may not reflect the most current CLSI M100 document.[8][9] Users should always consult the latest official CLSI M100 tables for definitive QC ranges.
Experimental Protocols
Broth Microdilution MIC Testing
-
Prepare Inoculum: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized suspension as per the laboratory's validated protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Perform serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: Following incubation, examine the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Testing
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Apply Antibiotic Disk: Using sterile forceps, place a this compound disk (typically 5 µg) onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Diagrams
Caption: Workflow for this compound susceptibility testing.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. aphl.org [aphl.org]
- 2. [PDF] Issues in Mycobacterium tuberculosis Complex ( MTBC ) Drug Susceptibility Testing : Rifampin ( RIF ) INFECTIOUS DISEASES APRIL 2019 | Semantic Scholar [semanticscholar.org]
- 3. Growth conditions and rifampin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Rifampin Drug Resistance Tests for Tuberculosis: Challenging the Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. karger.com [karger.com]
- 9. Tentative inhibition zone criteria (Bauer-Kirby agar disk diffusion method) for rifampin against staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Rifamycin Sodium Administration Protocols in Murine Models of Tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rifamycin Sodium in murine models of tuberculosis.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound to murine models of tuberculosis.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent drug efficacy or variability in bacterial load reduction. | - Improper drug formulation leading to precipitation or uneven suspension.- Incorrect gavage technique resulting in incomplete dosing.- Development of drug resistance.[1] | - Ensure this compound is fully dissolved. Sonication may be required.[2] Prepare fresh solutions regularly.- Verify gavage technique to ensure the full dose is administered into the stomach.- Include a control group treated with a standard, validated regimen. Assess for rifamycin-resistant M. tuberculosis strains in non-responding animals.[3] |
| Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). | - The administered dose is too high for the specific mouse strain.- Contaminants in the drug formulation. | - The maximum tolerated daily dose of rifampin in mice has been reported to be as high as 160 mg/kg.[4] However, if signs of toxicity are observed, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic dose with minimal toxicity for your experimental conditions.[3][5]- Ensure high-purity this compound is used. Prepare formulations under sterile conditions. |
| Precipitation of this compound in the formulation. | - this compound has limited solubility in aqueous solutions.[6]- The pH of the vehicle is not optimal. | - this compound is soluble in DMSO and ethanol.[2][7] For aqueous administration, it can be dissolved in a small amount of an organic solvent first and then diluted in the aqueous vehicle. Formulations using vehicles such as 0.4% methyl cellulose or a combination of DMSO, PEG300, Tween-80, and saline have been reported.[8][9]- Adjust the pH of the vehicle. Rifamycin solutions can be unstable in acidic or alkaline conditions.[10][11] |
| Difficulty in achieving complete bacterial clearance or relapse after treatment. | - Insufficient treatment duration.- The presence of persistent bacteria.[3]- Immunodeficiency of the mouse model.[1] | - Treatment duration in murine models often ranges from several weeks to months. Studies have shown that longer treatment durations are required to prevent relapse.[1][3]- High-dose rifampicin has been shown to be more effective at killing persistent bacteria.[3] Consider optimizing the dose and duration of treatment.- In immunocompromised mice, such as nude mice, longer treatment durations may be necessary to achieve sterilization.[1] |
Frequently Asked Questions (FAQs)
1. What is the standard dose of this compound for treating tuberculosis in mice?
The dosage of rifamycins in murine models of tuberculosis can vary. A common dose for rifampin (a type of rifamycin) is 10 mg/kg of body weight administered daily.[1][12] However, studies have explored a wide range of doses, from 10 mg/kg to as high as 160 mg/kg, with higher doses showing increased bactericidal and sterilizing activity.[3][4] The optimal dose can depend on the specific mouse strain and the experimental goals.[12]
2. How should I prepare this compound for oral administration to mice?
This compound has limited solubility in water.[6] A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute it in a vehicle suitable for oral gavage, such as water, saline, or 0.4% methyl cellulose.[2][7][8] Sonication can aid in dissolution.[2] It is recommended to prepare fresh solutions for administration.
3. What is the recommended route of administration for this compound in mice?
Oral gavage is the most common route of administration for rifamycins in murine tuberculosis studies.[1][3][8]
4. How long should the treatment with this compound continue in a murine model?
The duration of treatment can range from a few weeks to several months.[1][3] Shorter durations may be sufficient to observe a bactericidal effect, but longer treatments are often necessary to achieve sterilization and prevent relapse after the cessation of therapy.[1][3] For example, one study showed that undetectable CFU counts in the lungs were achieved after 6 to 12 weeks of treatment with high-dose rifampicin.[3]
5. Can this compound be used in combination with other anti-tuberculosis drugs in mice?
Yes, this compound is frequently used in combination with other first-line anti-tuberculosis drugs such as isoniazid (H) and pyrazinamide (Z).[1][3] Combination therapy is the standard of care for tuberculosis and is crucial for preventing the emergence of drug resistance.[1]
6. What are the potential adverse effects of this compound in mice?
While generally well-tolerated at standard doses, high doses of rifamycins can lead to toxicity.[4] Researchers should monitor mice for signs of adverse effects such as weight loss, changes in behavior, or ruffled fur.[3] Liver function should be monitored, as rifamycins are metabolized in the liver and can cause hepatotoxicity.[13]
7. How does the efficacy of this compound differ between immunocompetent and immunodeficient mouse strains?
Immunodeficient mice, such as nude mice, may require longer treatment durations to achieve a cure compared to immunocompetent strains like BALB/c.[1] In some cases, treatment with a rifampin-containing regimen in nude mice has been associated with treatment failure and the development of isoniazid resistance.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the administration of rifamycins in murine models of tuberculosis.
Table 1: Rifamycin Dosages and Regimens in Murine TB Models
| Rifamycin | Mouse Strain | Dosage | Administration Route | Frequency | Combination Drugs | Reference |
| Rifampin | BALB/c | 10 mg/kg | Oral gavage | 5 days/week | Isoniazid (10 mg/kg), Pyrazinamide (150 mg/kg) | [1] |
| Rifampin | BALB/c | 10, 15, 20, 30, 50 mg/kg | Oral gavage | Daily | Monotherapy | [3] |
| Rifampin | C3HeB/FeJ | 10, 15, 20, 40 mg/kg | Oral gavage | 5 days/week | Isoniazid, Pyrazinamide | [12] |
| Rifapentine | BALB/c | 5, 10, 20 mg/kg | Oral gavage | 5 days/week | Isoniazid, Pyrazinamide | [12] |
| Rifampin | HIS-NSG | 10 mg/kg | Oral gavage | 6 days/week | Isoniazid (30 mg/kg), Pyrazinamide (125 mg/kg) | [8] |
Table 2: Pharmacokinetic Parameters of Rifampin in BALB/c Mice
| Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (0-24h) (h·mg/L) | Reference |
| 10 | 16.2 | 2 | 132 | [4][14] |
| 20 | 29.8 | 1 | 224 | [3] |
| 30 | 50.3 | 1 | 436 | [3] |
| 50 | 85.1 | 0.5 | 712 | [3] |
| 160 | 157.3 | 2 | 1782 | [4][14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile 0.4% methyl cellulose solution (or other suitable vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO or ethanol to dissolve the powder completely. Vortex vigorously.
-
If complete dissolution is not achieved, sonicate the solution for 5-10 minutes.
-
Gradually add the sterile 0.4% methyl cellulose solution to the desired final concentration while vortexing to ensure a uniform suspension.
-
Prepare the formulation fresh before each administration.
-
Protocol 2: Administration of this compound by Oral Gavage
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 ml)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of the drug formulation to administer.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Protocol 3: Assessment of Bacterial Load in Lungs
-
Materials:
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile dilution tubes
-
Incubator at 37°C
-
-
Procedure:
-
At the designated time point, humanely euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube containing a known volume of PBS with 0.05% Tween 80.
-
Homogenize the lung tissue until a uniform suspension is achieved.
-
Prepare serial 10-fold dilutions of the lung homogenate in sterile PBS with 0.05% Tween 80.
-
Plate 100 µl of the appropriate dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) and calculate the bacterial load per lung.[15]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine model of tuberculosis.
Caption: Interaction of this compound with an M. tuberculosis-infected macrophage.
References
- 1. Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102579327A - Rifamycin SV sodium injection and preparation method thereof - Google Patents [patents.google.com]
- 12. melp.nl [melp.nl]
- 13. sketchviz.com [sketchviz.com]
- 14. A novel in vitro mouse model to study Mycobacterium tuberculosis dissemination across brain vessels: a combination of mouse granuloma and blood-brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. graphviz.org [graphviz.org]
Validation & Comparative
head-to-head comparison of Rifamycin Sodium and Rifabutin for MAC infections
For researchers, scientists, and drug development professionals, the choice between rifampin and rifabutin for the treatment of Mycobacterium avium complex (MAC) infections is a critical one. This guide provides an objective, data-driven comparison of these two essential rifamycins, summarizing their performance, outlining key experimental methodologies, and visualizing their mechanism of action.
Executive Summary
Both rifampin (often referred to by its interchangeable name, rifampicin) and rifabutin are cornerstone antibiotics in the multi-drug regimen for MAC infections. While structurally similar, they exhibit important differences in their pharmacokinetic profiles and drug-drug interaction potentials. A meta-analysis of clinical studies suggests that rifampin and rifabutin-based regimens have similar treatment success rates for MAC infections.[1][2][3] However, rifabutin's lower potential for drug-drug interactions often makes it the preferred choice for patients on concurrent antiretroviral therapy.[1][2] Pre-clinical models, such as the hollow fiber system, have been instrumental in dissecting the pharmacodynamics of these drugs, revealing comparable bactericidal activity under simulated human-like conditions.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing rifampin and rifabutin for the treatment of MAC infections.
Table 1: Efficacy against Mycobacterium avium Complex
| Parameter | Rifampin | Rifabutin | Source |
| Pooled Treatment Success Rate | 67.5% (95% CI: 55.7-77.4%) | 54.7% (95% CI: 41.0-67.0%) | [1][2][3] |
| Bactericidal Kill (Day 0-4, HFS-MAC model) | 0.89 log10 CFU/mL (95% CI: 0.43-1.35) | 0.92 log10 CFU/mL (95% CI: 0.61-1.24) | [4] |
| MIC90 (against 20 clinical MAC isolates) | ≤2.0 mg/L | ≤0.125 mg/L | [4] |
Table 2: Pharmacokinetic Profile
| Parameter | Rifampin | Rifabutin | Source |
| Half-life (HFS-MAC model) | 5.91 ± 0.98 h | 13.29 ± 0.60 h | [4] |
| Oral Bioavailability | High | Low (~20%) | [5][6] |
| Protein Binding | ~80% | ~85% | |
| Cmax (600mg oral dose) | 12-14 µg/mL | 0.4-0.6 µg/mL | [5] |
| Volume of Distribution | Smaller | Larger | [5] |
| Metabolism | Hepatic, induces own metabolism | Hepatic, induces own metabolism (less potent inducer than rifampin) | [5] |
Table 3: Safety and Tolerability
| Adverse Event Profile | Rifampin | Rifabutin | Source |
| Common Adverse Events | Hepatotoxicity, dermatologic events, gastrointestinal disturbances | Uveitis, arthralgia, neutropenia, gastrointestinal disturbances | [7] |
| Drug-Drug Interactions | Potent inducer of CYP450 enzymes, significantly affecting many co-administered drugs | Less potent CYP450 inducer, fewer and less severe drug-drug interactions | [1][2][5] |
| Tolerance in Rifampin-Intolerant Patients | - | Generally well-tolerated (80% success rate in one study) | [7] |
Mechanism of Action: Targeting Bacterial RNA Polymerase
Rifamycins, including rifampin and rifabutin, exert their bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.
Caption: Rifamycin antibiotics bind to the β-subunit of bacterial RNA polymerase, halting transcription and leading to cell death.
The binding site for rifamycins is located within a pocket of the RNA polymerase β subunit, away from the active site.[8] By binding to this pocket, the drug physically blocks the path of the elongating RNA molecule, a mechanism known as steric-occlusion.[8] Resistance to rifamycins typically arises from mutations in the rpoB gene, which encodes the β subunit, altering the drug's binding site.[8]
Experimental Protocols
Hollow Fiber System Model of Pulmonary MAC (HFS-MAC)
This in vitro pharmacodynamic model is crucial for studying the antimicrobial effects of drugs under conditions that mimic human pharmacokinetics.
Methodology:
-
System Setup: A hollow fiber cartridge, containing semi-permeable polysulfone fibers, is connected to a central reservoir. This creates two compartments: the intracapillary space within the fibers and the extracapillary space surrounding them.
-
Bacterial Inoculation: Mycobacterium avium complex (MAC) bacteria are inoculated into the extracapillary space.
-
Drug Administration: The antibiotic is infused into the central reservoir, and a computer-controlled pump system simulates the human concentration-time profile of the drug. Drug-free medium is simultaneously pumped into the reservoir to mimic drug clearance.
-
Sampling: Samples are collected from the extracapillary space over time to determine the concentration of the drug and the number of viable bacteria (colony-forming units, CFU).
-
Data Analysis: The change in bacterial count over time is measured to assess the bactericidal or bacteriostatic activity of the drug. The emergence of drug-resistant mutants can also be monitored.
Caption: The workflow of the Hollow Fiber System model for studying anti-MAC drug efficacy.
Beige Mouse Model of Disseminated MAC Infection
This in vivo model is used to evaluate the efficacy of antimicrobial agents against disseminated MAC infection in an immunocompromised host.
Methodology:
-
Animal Model: Beige mice (C57BL/6J-Lystbg-J/J), which have a genetic defect in lysosomal trafficking and are more susceptible to mycobacterial infections, are used.
-
Infection: Mice are infected intravenously with a standardized inoculum of a virulent MAC strain.
-
Treatment: Following a pre-determined period to allow the infection to establish, mice are treated with the antimicrobial agent(s) via oral gavage or other appropriate routes.
-
Evaluation of Efficacy: At various time points, mice are euthanized, and target organs (spleen, liver, lungs) are harvested. The organs are homogenized, and the number of viable MAC bacteria is determined by plating serial dilutions on appropriate culture media.
-
Data Analysis: The reduction in bacterial load in the organs of treated mice is compared to that in untreated control mice to determine the efficacy of the treatment.
Caption: Experimental workflow for the beige mouse model of disseminated MAC infection.
Conclusion
The selection of a rifamycin for the treatment of MAC infections requires careful consideration of both efficacy and patient-specific factors. While rifampin and rifabutin demonstrate comparable bactericidal activity against MAC, rifabutin's more favorable drug-drug interaction profile makes it a critical option for patients receiving concomitant medications metabolized by the cytochrome P450 system, particularly antiretroviral agents. The experimental models detailed in this guide provide a framework for the continued evaluation and development of novel therapeutic strategies against this challenging pathogen. Further head-to-head clinical trials are warranted to refine treatment guidelines and optimize patient outcomes.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experience with Rifabutin Replacing Rifampin in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
Cross-Resistance Profiles of Rifamycin Sodium and Other Rifamycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between Rifamycin Sodium (often referred to interchangeably with Rifampicin in the literature) and other key rifamycin derivatives. The information presented is supported by experimental data to aid in research and development efforts against bacterial pathogens.
Mechanism of Action and Resistance
Rifamycins, a class of potent bactericidal antibiotics, exert their effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This inhibition is achieved through binding to the β-subunit of the RNAP, encoded by the rpoB gene, which sterically blocks the path of the elongating RNA molecule.[4]
Bacterial resistance to rifamycins primarily arises from point mutations within the rpoB gene, specifically in a highly conserved region known as the rifampicin resistance-determining region (RRDR).[5][6][7] These mutations alter the binding site of the antibiotic, reducing its affinity for the RNAP and thereby rendering it less effective.[1] While less common, other resistance mechanisms such as enzymatic inactivation by ADP-ribosyltransferases, glycosyltransferases, phosphotransferases, and monooxygenases have also been identified, particularly in environmental mycobacteria.[4][8]
Comparative Analysis of Cross-Resistance
Studies have consistently demonstrated a high degree of cross-resistance among rifamycin derivatives, including Rifampicin (Rifampin), Rifabutin, and Rifapentine.[9][10][11] This means that bacterial strains harboring rpoB mutations that confer resistance to one rifamycin are typically resistant to other derivatives as well. However, the extent of this cross-resistance can vary depending on the specific mutation and the rifamycin derivative .
Quantitative Data on Cross-Resistance
The following tables summarize the in vitro cross-resistance data from a study on Escherichia coli RNA polymerase mutants. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of an antibiotic required to inhibit the activity of the RNA polymerase by 50%.
Table 1: In Vitro Cross-Resistance of Rifampin-Resistant E. coli RNA Polymerases to Rifamycin Derivatives
| RNAP Mutant | Rifampin IC₅₀ (µg/ml) | Rifabutin IC₅₀ (µg/ml) | Rifapentine IC₅₀ (µg/ml) |
| Wild Type | < 0.1 | < 0.1 | < 0.1 |
| H526Y | > 100 | > 100 | > 100 |
| S531F | > 100 | > 100 | > 100 |
| D516V | > 100 | > 100 | > 100 |
| S512P | 50 | 50 | 50 |
| L511R | 25 | 25 | 25 |
| Q513L | > 100 | > 100 | > 100 |
| S522L | > 100 | > 100 | > 100 |
| G529D | 50 | 50 | 50 |
| R529H | 25 | 25 | 25 |
| I572S | 50 | 50 | 50 |
| R687H | < 0.1 | < 0.1 | < 0.1 |
Data adapted from a study on E. coli RNAP mutants. The specific study details can be found in the cited literature.[9]
Table 2: In Vivo Cross-Resistance of Rifampin-Resistant E. coli Strains to Rifamycin Derivatives
| E. coli Strain | Rifampin MIC (µg/ml) | Rifabutin MIC (µg/ml) | Rifapentine MIC (µg/ml) |
| Wild Type | 12.5 | 6.25 | 6.25 |
| H526Y | > 100 | > 100 | > 100 |
| S531F | > 100 | > 100 | > 100 |
| D516V | > 100 | > 100 | > 100 |
| S512P | 100 | 50 | 50 |
| L511R | 50 | 25 | 25 |
| Q513L | > 100 | > 100 | > 100 |
| S522L | > 100 | > 100 | > 100 |
| G529D | 100 | 50 | 50 |
| R529H | 50 | 25 | 25 |
| I572S | 100 | 50 | 50 |
| R687H | 12.5 | 6.25 | 6.25 |
Data adapted from a study on E. coli strains. The specific study details can be found in the cited literature.[9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on rifamycin cross-resistance.
In Vitro Transcription Assay
This assay is used to determine the inhibitory effect of antibiotics on the enzymatic activity of purified RNA polymerase.
-
Purification of RNA Polymerase: Wild-type and mutant RNA polymerases are purified from bacterial cell lysates using a series of chromatography steps.
-
Transcription Reaction: The transcription reaction mixture typically contains a DNA template (e.g., T7 DNA), the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled, such as [³H]UTP), the purified RNA polymerase, and the antibiotic at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 10 minutes) to allow for RNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated using trichloroacetic acid.
-
Quantification: The amount of radiolabeled nucleotide incorporated into the RNA is measured using a scintillation counter.
-
IC₅₀ Determination: The concentration of the antibiotic that inhibits RNA synthesis by 50% (IC₅₀) is calculated from the dose-response curve.[9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Both wild-type and antibiotic-resistant bacterial strains are used.
-
Culture Media: A suitable liquid or solid growth medium (e.g., Luria-Bertani broth or agar) is prepared.
-
Antibiotic Dilutions: Serial dilutions of the rifamycin derivatives are prepared in the growth medium.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the bacterial strain.
-
Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[9]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of rifamycin antibiotics.
Caption: Development of rifamycin resistance via rpoB mutation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to rifampicin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-resistance of Escherichia coli RNA polymerases conferring rifampin resistance to different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Rifamycin Sodium's In-Vivo Efficacy Against Bacterial Persisters: A Comparative Analysis
A Guide for Researchers in Drug Development
The emergence of antibiotic-tolerant persister cells is a significant challenge in the treatment of chronic and recurrent bacterial infections. These dormant, non-growing phenotypic variants of regular bacteria can survive high doses of conventional antibiotics, leading to treatment failure.[1][2][3] This guide provides an objective comparison of the in-vivo sterilizing activity of Rifamycin Sodium against these persister cells, benchmarked against other emerging anti-persister strategies.
This compound: Targeting the Dormant Threat
This compound, a member of the rifamycin class of antibiotics, exhibits a potent bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[4][][6] This enzyme is critical for transcribing DNA into RNA, a fundamental step in protein synthesis.[4][6] By binding to the beta-subunit of this polymerase, this compound effectively halts RNA synthesis, leading to bacterial cell death.[4][] Its lipophilic nature allows it to penetrate bacterial cell walls and host cells, making it effective against intracellular pathogens.[4] A key advantage of this mechanism is its potential efficacy against dormant or slow-growing persister cells, as it does not depend on active cell division for its bactericidal action.
Comparative Analysis of Anti-Persister Strategies
While this compound presents a promising option, several other strategies are being explored to eradicate persister cells. The following table provides a comparative overview of these approaches.
| Treatment Strategy | Mechanism of Action | Reported In-Vivo Efficacy | Key Advantages | Key Limitations/Challenges |
| This compound | Inhibits DNA-dependent RNA polymerase, blocking transcription.[4][] | Effective in reducing bacterial load in various infection models, often used in combination therapies for tuberculosis and other chronic infections.[7] Combination with dapsone showed efficacy in a mouse model of Lyme disease.[8] | Broad-spectrum activity, effective against intracellular bacteria.[4][6] | Resistance can develop through mutations in the rpoB gene.[4] |
| ADEP4 in combination with Rifampicin | Acyldepsipeptide 4 (ADEP4) activates the ClpP protease, leading to the degradation of cellular proteins.[9] | Eradicated S. aureus persisters in a mouse model when combined with rifampicin.[9][10] | Novel mechanism of action that is effective against dormant cells. | Potential for host toxicity and requires combination with other antibiotics for maximal effect. |
| "Wake-up" Strategy (e.g., with sugars) | Sugars like mannitol and glucose can resuscitate dormant persister cells, making them susceptible to traditional antibiotics.[9] | Demonstrated efficacy in laboratory settings, but in-vivo data is limited. | Leverages existing antibiotics. | The in-vivo environment is complex, and nutrient availability may not be easily manipulated. |
| DNA Cross-linking Agents (e.g., Mitomycin C) | These agents form covalent bonds with DNA, preventing replication and transcription, and are effective without requiring active cell metabolism.[9] | Mitomycin C has been shown to eliminate pathogenic E. coli and S. aureus in both suspension and biofilms.[9] | Effective against a broad range of bacteria and acts independently of the cell's metabolic state. | These are often cytotoxic and used as anticancer drugs, raising concerns about toxicity for treating infections.[2] |
| Membrane-Targeting Agents | These compounds disrupt the integrity of the bacterial cell membrane, a target that is essential even in dormant cells. | Antimicrobial peptides (AMPs) have shown activity against persisters.[10] | Less likely to induce resistance compared to antibiotics targeting specific enzymes. | Potential for non-specific binding to host cell membranes. |
Experimental Protocols
In-Vivo Murine Thigh Infection Model for Persister Cell Eradication
This protocol is adapted from established murine infection models to specifically assess the sterilizing activity of compounds against persister cells.
-
Bacterial Culture Preparation:
-
Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
To induce a high proportion of persister cells, the culture can be treated with a short course of a bactericidal antibiotic like rifampicin, or grown to the stationary phase.[11][12]
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Induce neutropenia in mice (e.g., Swiss Webster) by intraperitoneal injection of cyclophosphamide.
-
Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle.
-
-
Treatment:
-
Allow the infection to establish for a set period (e.g., 24 hours).
-
Administer the test compound (e.g., this compound) and comparator drugs via a suitable route (e.g., intravenous, subcutaneous). Treatment can be a single dose or multiple doses over a defined period.
-
-
Assessment of Bacterial Burden:
-
At selected time points post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Sterilizing activity is indicated by a significant reduction in CFU counts, ideally to undetectable levels, compared to untreated controls.
-
In-Vitro Time-Kill Assay for Persister Quantification
This assay is a standard method to determine the fraction of persister cells in a bacterial population.[13][14]
-
Preparation:
-
Grow a bacterial culture to the desired growth phase (e.g., exponential or stationary).
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic to be tested.
-
-
Antibiotic Challenge:
-
Expose the bacterial culture to a high concentration of the antibiotic (typically 10x MIC or higher).[13]
-
Incubate the culture under appropriate conditions.
-
-
Quantification:
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from the culture.
-
Wash the cells to remove the antibiotic and perform serial dilutions.
-
Plate the dilutions onto agar plates and incubate to determine the number of viable cells (CFU/mL).
-
A biphasic killing curve, with an initial rapid decline followed by a plateau, is characteristic of the presence of persister cells.[13]
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate key concepts.
Caption: Key signaling pathways leading to the formation of persister cells.
Caption: Workflow for in-vivo validation of anti-persister compounds.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Bacterial Persistence Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Treatment of Chronic Infections with Rifamycins: Is Resistance Likely To Follow? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Strategies for combating persister cell and biofilm infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Persistence Level Reflects In Vivo Antibiotic Survival of Natural Pseudomonas aeruginosa Isolates in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Rifamycin Analogs and Rifamycin Sodium: In-Vitro Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The ever-present challenge of antimicrobial resistance necessitates the continuous development of novel antibiotics. The rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, including tuberculosis. However, the emergence of resistance threatens their efficacy. This guide provides a comparative overview of the in-vitro activity of several novel rifamycin analogs against Rifamycin Sodium and other established rifamycins, supported by experimental data from recent studies.
Data Summary: In-Vitro Activity (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of novel rifamycin analogs compared to established rifamycins against various bacterial strains. A lower MIC value indicates greater potency.
| Compound | Bacterial Strain | MIC (μg/mL) | Comparator | Comparator MIC (μg/mL) | Reference |
| Novel Spirorifamycin (2e) | Staphylococcus aureus | Equivalent to Rifabutin | Rifabutin | Not specified | [1] |
| Novel Spirorifamycins | Rifampin-resistant S. aureus | Lower than Rifabutin | Rifabutin | Not specified | [1] |
| Novel Benzoxazinorifamycins (NCEs) | Rifamycin-resistant S. aureus | 2 | Rifampin | 512 | [2][3] |
| Novel Benzoxazinorifamycins (NCEs) | Rifamycin-resistant S. aureus | 2 | Rifalazil | 512 | [2][3] |
| Rifamycin W Analog (Compound 1) | Staphylococcus aureus | 5 | Not specified | Not specified | [4][5] |
| Rifamycin W Analog (Compound 2) | Staphylococcus aureus | 40 | Not specified | Not specified | [4][5] |
| Rifamycin W Analog (Compound 3) | Staphylococcus aureus | 0.5 | Not specified | Not specified | [4][5] |
| Rifabutin Analog (Compound 5a) | Mycobacterium abscessus (WT) | 0.053 (nM) | Rifabutin | >100 (nM) | [6] |
| Rifabutin Analog (Compound 5a) | Mycobacterium abscessus (WT) | 0.053 (nM) | Rifampicin | >100 (nM) | [6] |
| Novel Rifamycins (NCEs) | Staphylococcus aureus | 0.002 - 0.03 | Not specified | Not specified | [7] |
| Rifabutin | Mycobacterium avium complex (MAC) | MIC₅₀: ≤0.062-0.5, MIC₉₀: 0.25-1 | Rifampin | MIC₅₀: 1-8, MIC₉₀: 4-16 | [8] |
| Rifabutin | Mycobacterium kansasii | MIC₅₀: ≤0.062, MIC₉₀: ≤0.062 | Rifampin | MIC₅₀: ≤0.062-0.125, MIC₉₀: 0.125-0.25 | [8] |
| Rifabutin | Mycobacterium abscessus | MIC₅₀: 4-8, MIC₉₀: 16 | Rifampin | MIC₅₀: 32->64, MIC₉₀: >64 | [8] |
Experimental Protocols
The determination of in-vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potency of new antibiotic candidates. The most common methods employed are the broth microdilution and agar dilution techniques.[9][10][11]
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent.[12][13] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[9][14] A standardized suspension of the test bacteria is then added to each well.[15] The plates are incubated for 16-20 hours at 37°C.[13] Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][14]
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing.[16] In this technique, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[9][16] A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[16] The plates are incubated for 16-18 hours at 37°C.[16] The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[17]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of action of rifamycins, the following diagrams are provided.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Rifamycin antibiotics.
Mechanism of Action
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[18][19][20] This class of antibiotics binds to the β-subunit of the bacterial RNAP, a crucial enzyme responsible for the transcription of DNA into RNA.[][22][23] This binding action sterically blocks the elongation of the nascent RNA chain, thereby preventing the synthesis of essential bacterial proteins and ultimately leading to cell death.[][22] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with significantly lower affinity for the mammalian counterpart, which contributes to their favorable safety profile.[22]
Conclusion
The presented data indicates that novel rifamycin analogs hold significant promise in combating bacterial infections, particularly those caused by resistant strains. Several of the highlighted novel compounds demonstrate superior in-vitro activity compared to established rifamycins like Rifampin and even more recent derivatives. The continued exploration and development of these new analogs are critical in the ongoing fight against antimicrobial resistance. The standardized protocols for MIC determination remain the cornerstone for evaluating the potential of these new therapeutic agents.
References
- 1. Synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of novel rifamycins against rifamycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. What is this compound used for? [synapse.patsnap.com]
- 22. Rifamycin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Genetic Validation of Rifamycin Sodium's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic studies that have validated the mechanism of action of Rifamycin Sodium. It compares its performance with alternative antibiotics, supported by experimental data, and offers detailed methodologies for key validation experiments.
This compound: Unraveling the Mechanism of Action
This compound, a member of the ansamycin class of antibiotics, exerts its bactericidal effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] This inhibition effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[1]
Genetic studies have been pivotal in pinpointing the precise target of this compound. The molecular basis of its action lies in its high-affinity binding to the β-subunit of the bacterial RNAP.[1] This binding site is encoded by the rpoB gene. The specificity of this compound for the prokaryotic RNAP over its eukaryotic counterpart is a key factor in its therapeutic efficacy and safety profile.[1]
Resistance to this compound predominantly arises from spontaneous mutations within a specific 81-bp region of the rpoB gene, often referred to as the rifampicin resistance-determining region (RRDR).[3] These mutations alter the amino acid sequence of the β-subunit, thereby reducing the binding affinity of the drug to its target and rendering it ineffective.[3]
Comparative Analysis with Alternative Antibiotics
To provide a comprehensive perspective, this section compares this compound with other classes of antibiotics that have distinct mechanisms of action.
| Antibiotic Class | Mechanism of Action | Target | Representative Drug(s) |
| Rifamycins | Inhibition of RNA synthesis by binding to DNA-dependent RNA polymerase. | β-subunit of RNA polymerase (rpoB) | This compound, Rifampicin, Rifabutin, Rifapentine |
| Fluoroquinolones | Inhibition of DNA replication and repair by targeting DNA gyrase and topoisomerase IV. | DNA gyrase (gyrA, gyrB), Topoisomerase IV (parC, parE) | Ciprofloxacin, Levofloxacin |
| Aminoglycosides | Inhibition of protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading. | 30S ribosomal subunit (16S rRNA) | Gentamicin, Kanamycin, Tobramycin, Amikacin |
| Macrolides | Inhibition of protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel of the nascent polypeptide chain. | 50S ribosomal subunit (23S rRNA) | Erythromycin, Azithromycin, Clarithromycin |
| β-Lactams | Inhibition of cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). | Penicillin-binding proteins (PBPs) | Penicillin, Methicillin, Cephalosporins |
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its alternatives against common bacterial pathogens, presented as Minimum Inhibitory Concentrations (MICs). Lower MIC values indicate greater potency.
Table 1: Comparative Efficacy (MIC in µg/mL) against Staphylococcus aureus
| Antibiotic | MIC Range | MIC50 | MIC90 | Reference |
| Rifampicin | ≤0.008 - >2 | - | - | [4][5] |
| Ciprofloxacin | - | - | - | [6] |
| Gentamicin | - | - | - | [7] |
| Vancomycin | <0.5 - 2 | - | - | [5] |
Table 2: Comparative Efficacy (MIC in µg/mL) against Escherichia coli
| Antibiotic | MIC Range | MIC50 | MIC90 | Reference |
| Rifampicin | - | 12.5 | - | [8] |
| Ciprofloxacin | 0.015 - 4 | - | - | [9] |
| Gentamicin | - | - | - | [10] |
| Ampicillin | - | - | - | [10] |
| Trimethoprim | - | - | - | [10] |
Table 3: Comparative Efficacy of Rifamycins against Mycobacterium avium Complex [2]
| Rifamycin | Emax (log10 CFU/mL) | EC50 (mg/L) |
| Rifampin | 5.674 | 0.023 |
| Rifapentine | 5.480 | 0.070 |
| Rifabutin | 5.760 | 0.072 |
Emax represents the maximal bacterial killing, and EC50 is the concentration required to achieve 50% of the maximal effect.
Experimental Protocols for Genetic Validation
The validation of the rpoB gene as the target of this compound has been established through a series of key genetic experiments.
Isolation of Rifamycin-Resistant Mutants and Identification of rpoB Mutations
Objective: To isolate bacterial mutants resistant to this compound and identify the genetic basis of their resistance.
Methodology:
-
Bacterial Culture: A susceptible bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) is cultured in a suitable liquid medium to a high cell density.
-
Mutant Selection: The bacterial culture is plated on agar plates containing a concentration of this compound significantly above its Minimum Inhibitory Concentration (MIC). Only resistant mutants will be able to grow and form colonies.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type (susceptible) and the resistant mutant colonies.
-
PCR Amplification of the rpoB gene: The rpoB gene is amplified from the extracted genomic DNA using Polymerase Chain Reaction (PCR) with primers specifically designed to flank the gene.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.[11][12]
-
Sequence Analysis: The DNA sequence of the rpoB gene from the resistant mutants is compared to the wild-type sequence to identify any mutations.
Genetic Complementation to Confirm the Role of rpoB Mutations
Objective: To confirm that the identified mutations in the rpoB gene are directly responsible for the observed resistance to this compound.
Methodology:
-
Plasmid Construction: A plasmid vector is engineered to carry a wild-type copy of the rpoB gene under the control of an appropriate promoter.
-
Transformation: The plasmid carrying the wild-type rpoB gene is introduced into the Rifamycin-resistant mutant cells through transformation.
-
Susceptibility Testing: The transformed resistant mutants (now carrying a wild-type copy of rpoB in addition to their mutated chromosomal copy) are tested for their susceptibility to this compound using MIC determination methods.
-
Analysis: If the introduction of the wild-type rpoB gene restores susceptibility to this compound in the resistant mutant, it confirms that the mutation in the chromosomal rpoB gene was the cause of resistance.[1]
Visualizing the Molecular Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Validating this compound's Target
Caption: Genetic validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection of rpoB Mutations in Rifampin Resistant M. tuberculosis from Sputum Samples by Denaturing Gradient Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
- 10. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR Amplification and Sequencing of rpoB Gene [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Rifamycin Sodium
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory professionals handling Rifamycin Sodium. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential risks such as serious eye irritation.[1][2][3] Given the varying information and the principle of maintaining the highest safety standards, a cautious approach is mandated. The chemical, physical, and toxicological properties have not been exhaustively investigated.[4]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure.
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles or glasses | To prevent eye contact, which may cause serious irritation.[2][3] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat | Handle with gloves and inspect them before use.[4] Use proper glove removal technique to avoid skin contact.[4] Wash hands thoroughly after handling.[2][6] In case of skin contact, wash off immediately with plenty of water.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N100 or P3) | Required when there is a risk of dust formation or when engineering controls are insufficient.[2][4] Avoid breathing dust, fumes, or vapors.[2][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes risks during the handling of this compound.
Preparation:
-
Consult SDS: Always review the latest Safety Data Sheet before use.
-
Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Handle the solid powder carefully to avoid creating dust.[5]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in water, DMSO, and ethanol.[3][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Some sources recommend storage under an inert gas and protected from light.[4][9]
Post-Handling:
-
Decontamination: Clean the work area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials and excess chemicals according to the disposal plan.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies are critical.
Emergency Procedures:
| Emergency Type | Immediate Action Protocol |
| Spill | Small Spill: Use appropriate personal protective equipment.[10] Sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][5] Clean the spill area thoroughly. Large Spill: Evacuate the area.[10] Contact your institution's emergency response team.[10] Ensure adequate ventilation.[4] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[5][6][10] Seek immediate medical attention.[2][7] |
| Skin Contact | Remove contaminated clothing.[2] Wash the affected area immediately and copiously with soap and water for at least 15 minutes.[2][4] Seek medical attention if symptoms occur.[5] |
| Inhalation | Move to fresh air immediately.[2][5] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting.[2][6] Wash out the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7] |
Disposal Plan:
Dispose of this compound waste in accordance with all local, state, and federal regulations.[4] While some sources suggest small quantities can be disposed of with household waste, it is best practice to treat it as chemical waste.[1] Collect waste in a clearly labeled, sealed container for pickup by a licensed waste disposal company.[7] Do not allow the product to enter drains or waterways.[4][6]
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₇H₄₆NNaO₁₂[9] |
| Molecular Weight | 719.75 g/mol [9] |
| Appearance | Dark Red Powder[3] |
| Melting Point | >215°C (decomposition)[3] |
| Solubility | Soluble in water, ethanol, and DMSO[3][8] |
| Storage Temperature | Room temperature; some sources recommend -20°C for long-term stability[3][11][12] |
Visual Workflow for Safe Handling
The diagram below illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
Caption: Standard operational workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound | 14897-39-3 [amp.chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 9. Rifamycin SV sodium | 14897-39-3 | FR27730 | Biosynth [biosynth.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
